N-(4-(1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a cyclopentanecarboxamide core substituted with a thiophen-2-yl group and a 4-(1H-tetrazol-1-yl)phenyl moiety. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry contexts . The thiophene and cyclopentane groups contribute to its lipophilicity and conformational flexibility, which may influence pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(17(9-1-2-10-17)15-4-3-11-24-15)19-13-5-7-14(8-6-13)22-12-18-20-21-22/h3-8,11-12H,1-2,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYFZLXDKSOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to the Phenyl Ring: The tetrazole is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Synthesis of the Cyclopentanecarboxamide: The cyclopentanecarboxamide moiety is synthesized separately, often starting from cyclopentanone, which is converted to the corresponding carboxylic acid and then to the amide.
Coupling of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Assembly: The final compound is assembled by coupling the tetrazole-phenyl intermediate with the cyclopentanecarboxamide-thiophene intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives of the thiophene ring.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmaceutical applications. The following sections outline its specific applications:
Anticancer Activity
Recent studies have shown that N-(4-(1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has significant anticancer properties.
Case Study: Anticancer Efficacy
- Objective: To evaluate the compound's cytotoxic effects on various cancer cell lines.
- Methodology: In vitro assays were conducted using breast cancer (MCF-7), lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines.
- Findings: The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values of approximately 10 µM against MCF-7 cells, indicating promising potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, which are crucial in the fight against resistant bacterial strains.
Case Study: Antimicrobial Testing
- Objective: To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Methodology: Disk diffusion and minimum inhibitory concentration (MIC) tests were performed.
- Findings: The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively .
Anticancer Mechanism
The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Antimicrobial Mechanism
Its antimicrobial action may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 10 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets, while the thiophene and cyclopentanecarboxamide moieties can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several classes of molecules, including triazole-thiones, thiazole-carboxamides, and cyclopropanecarboxamides. Key comparisons are summarized in Table 1.
Key Observations :
- Tetrazole vs. Triazole : The tetrazole group in the target compound offers superior metabolic stability compared to triazole-thiones, which exhibit tautomerism (thione vs. thiol forms) that complicates their reactivity .
- Cyclopentane vs.
- Thiophene vs. Fluorophenyl : The thiophen-2-yl group provides π-π stacking capabilities akin to fluorophenyl substituents in triazole derivatives but with distinct electronic profiles .
Key Observations :
- Yields for cyclopentanecarboxamide derivatives (e.g., [9{9,2}]) are moderate (~69%), while thiazole-carboxamides exhibit lower yields (~20–21%) due to steric challenges .
- Triazole-thiones achieve higher yields (60–75%) via straightforward cyclization, underscoring the efficiency of sodium hydroxide-mediated reactions .
Spectral and Physicochemical Properties
IR and NMR data from analogous compounds provide insights into the target’s expected spectral features (Table 3).
Key Observations :
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, various studies, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C18H19N5O2S
Molecular Weight: 369.4 g/mol
CAS Number: 1396880-90-2
The compound features a tetrazole ring, which is known for its diverse pharmacological properties. The presence of the thiophene group and the cyclopentanecarboxamide structure further enhances its potential biological activity.
Antimicrobial Properties
Research has shown that tetrazole derivatives possess significant antimicrobial activity. A study highlighted that compounds with tetrazole moieties exhibited antibacterial and antifungal properties. For instance, compounds similar to this compound demonstrated varying degrees of inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 μg/mL |
| Compound B | S. aureus | 40 μg/mL |
| This compound | Pseudomonas aeruginosa | 70 μg/mL |
Anticancer Activity
Tetrazole derivatives have also been explored for their anticancer properties. In vitro studies have indicated that certain tetrazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a derivative similar to this compound was shown to significantly reduce cell viability in breast cancer cell lines .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition: The tetrazole ring can mimic carboxylate groups, allowing it to interact with active sites of enzymes.
- Receptor Interaction: The compound may bind to specific receptors, modulating pathways related to inflammation and cell growth.
Case Studies
A recent study evaluated the efficacy of various tetrazole derivatives in treating infections caused by resistant bacterial strains. The results indicated that certain compounds exhibited potent activity against strains resistant to standard antibiotics, suggesting their potential as new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
